molecular formula C7H5BrN4 B1528757 2-(4-bromo-1H-pyrazol-3-yl)pyrazine CAS No. 1334638-80-0

2-(4-bromo-1H-pyrazol-3-yl)pyrazine

Cat. No. B1528757
CAS RN: 1334638-80-0
M. Wt: 225.05 g/mol
InChI Key: XGUMLSJNLSPXLZ-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-3-yl)pyrazine” is a chemical compound with the CAS Number: 1334638-80-0 . It has a molecular weight of 225.05 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrN4/c8-5-3-11-12-7 (5)6-4-9-1-2-10-6/h1-4H, (H,11,12) . This indicates the presence of a bromine atom, a pyrazole ring, and a pyrazine ring in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Antimicrobial Applications

The synthesis of novel compounds with pyrazolyl and pyrazine moieties has shown significant antimicrobial activities. For instance, Abdel-Wahab et al. (2017) synthesized a series of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives exhibiting good antimicrobial activities against tested microorganisms, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).

Photovoltaic Applications

In the realm of photovoltaic devices, Zhou et al. (2010) investigated thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for their application in photovoltaic devices. These compounds demonstrated promising photovoltaic performance, suggesting the utility of pyrazine derivatives in enhancing the efficiency of solar energy conversion (Zhou et al., 2010).

Organic Electronics

The synthesis of pyrazole derivatives for use in organic electronics was also reported by Neumann et al. (2010), where the oxidative C-C/N-N bond-formation cascade was utilized to create pyrazoles, a process that avoids hazardous reagents and simplifies the production of organic electronic components (Neumann et al., 2010).

Corrosion Inhibition

Saha et al. (2016) conducted a study on the corrosion inhibitory action of pyrazine derivatives on steel surfaces, employing density functional theory and molecular dynamics simulation. This study indicated that pyrazine derivatives could serve as effective corrosion inhibitors, opening avenues for their application in protecting industrial materials (Saha et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMLSJNLSPXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334638-80-0
Record name 2-(4-bromo-1H-pyrazol-3-yl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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